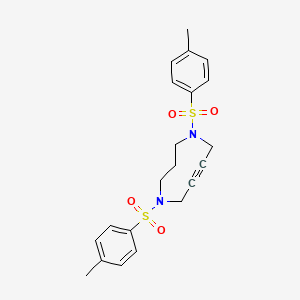

1,5-Ditosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,5-Ditosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine, also known as N,N’-Bis (p-toluenesulfonyl)-4,8-diazacyclononyne, is a chemical compound with the molecular formula C21H24N2O4S2 . It has a molecular weight of 432.6 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string:CC1=CC=C (C=C1)S (=O) (=O)N2CCCN (CC#CC2)S (=O) (=O)C3=CC=C (C=C3)C . This represents the arrangement of atoms and their connectivity. Physical And Chemical Properties Analysis

The exact mass of this compound is 432.11774960 and its topological polar surface area is 91.5Ų . More detailed physical and chemical properties are not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions

One fundamental area of application involves cycloaddition reactions. For example, the study by Reinecke et al. (1988) demonstrated how 3,4-Didehydropyridine reacts with cyclopentadiene to give a [4+2]-cycloaddition product, rather than the [2+2]-adduct previously proposed in literature. This type of reaction is crucial in synthetic chemistry for creating complex cyclic structures, potentially offering insights into the synthesis routes involving 1,5-Ditosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine (Reinecke, M., Brown, E., Capehart, B., Minter, D., & Freeman, R. K., 1988).

Antitumor and Cytotoxic Activities

Compounds derived from diazonium salts show promising antitumor, cytotoxic, and antioxidant activities. Metwally et al. (2012) synthesized pyrazolotriazines attached to an antipyrine moiety, which exhibited potent in vitro anticancer activity against multiple cell lines. This suggests that structurally complex diazonium derivatives, like the one , could have potential applications in developing new anticancer agents (Metwally, M., Gouda, M., Harmal, A. N., & Khalil, A., 2012).

Antiviral Activity

The synthesis of heterocyclic compounds from diazonium salts and their evaluation for antiviral activities represent another area of application. For instance, Attaby et al. (2006) reported on compounds showing anti-HSV1 and anti-HAV-MBB activities. This suggests potential for compounds like this compound in the development of antiviral agents (Attaby, F., Elghandour, A., Ali, M. A., & Ibrahem, Y. M., 2006).

Reactive Enols in Synthesis

Wood et al. (1999) explored the application of reactive enols in synthesis, focusing on the construction of the welwitindolinone carbon skeleton. This research highlights the utility of complex diazonium derivatives in synthesizing biologically important natural products, indicating possible applications for the compound of interest in natural product synthesis and drug development (Wood, J., Holubec, A. A., Stoltz, B., Weiss, M., Dixon, J., Doan, B., Shamji, M., & Chen, J. M., 1999).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1,5-Ditosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine, also known as DACN(Tos2), is a click chemistry reagent containing a cycloalkynes group . The primary target of DACN(Tos2) is the alkyne moiety within the ring, which has a unique bent structure and high reactivity toward cycloaddition reactions .

Mode of Action

DACN(Tos2) operates through strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes . The unique bent structure of the alkyne moiety within the ring allows DACN(Tos2) to have high reactivity toward cycloaddition reactions .

Biochemical Pathways

The biochemical pathway that DACN(Tos2) affects is the cycloaddition reaction. This reaction is a cornerstone of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Result of Action

The result of DACN(Tos2)'s action is the formation of molecular conjugates through strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes . This process allows for the rapid and reliable creation of complex molecules, making DACN(Tos2) a valuable tool in molecular research .

Eigenschaften

IUPAC Name |

1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S2/c1-18-6-10-20(11-7-18)28(24,25)22-14-3-4-15-23(17-5-16-22)29(26,27)21-12-8-19(2)9-13-21/h6-13H,5,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCQOLBSDDIBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B2971812.png)

![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2971813.png)

![N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971814.png)

![N-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2971816.png)

![7-(4-fluorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971824.png)

![N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide](/img/structure/B2971825.png)